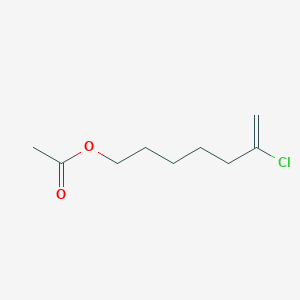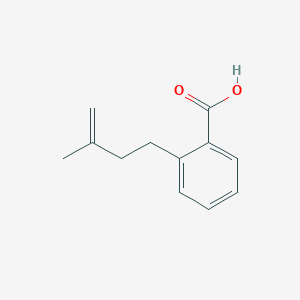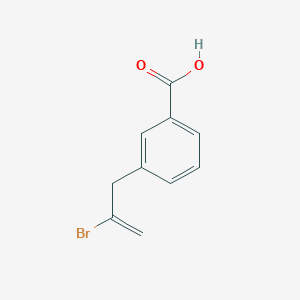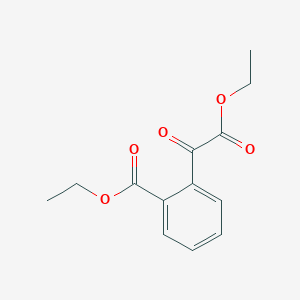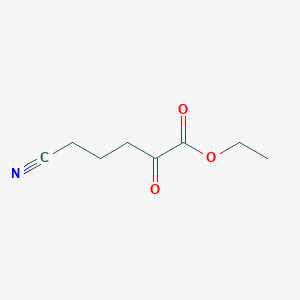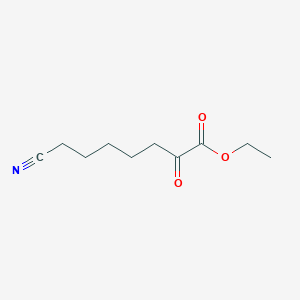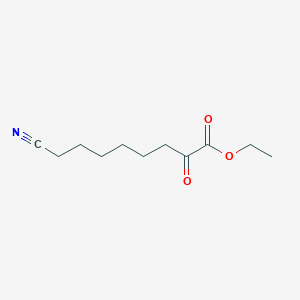
4-(3-Methyl-3-butenyl)benzoic acid
Overview
Description
4-(3-Methyl-3-butenyl)benzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-methyl-3-butenyl group.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
For instance, it can be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
A structurally similar compound, 3-geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid, has been reported to have anti-inflammatory effects . It strongly suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears at a dose of 500 μg .
Biochemical Analysis
Biochemical Properties
4-(3-Methyl-3-butenyl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In particular, this compound has been shown to upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of specific enzymes. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and reduce inflammation without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, such as liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, altering the balance of lipid species within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation. For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. In the mitochondria, this compound can influence mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3-butenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methyl-3-butenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-(3-Methyl-3-butenyl)benzaldehyde or this compound.
Reduction: Formation of 4-(3-Methyl-3-butenyl)benzyl alcohol or 4-(3-Methyl-3-butenyl)benzaldehyde.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(3-Methyl-3-butenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Malaxinic acid: 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid.
Prenylated benzoic acids: Various derivatives with similar structures and biological activities.
Uniqueness
4-(3-Methyl-3-butenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methyl-3-butenyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-(3-methylbut-3-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWOWWAAKMHVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641271 | |
| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-74-0 | |
| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




